molecular formula C8H7ClN2S B2857789 7-Chloro-2-methyl-1,3-benzothiazol-6-amine CAS No. 1221931-63-0

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

Cat. No.: B2857789
CAS No.: 1221931-63-0
M. Wt: 198.67
InChI Key: VTIJAXOJIAYKHB-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 7th position and a methyl group at the 2nd position, along with an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Another method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent chlorination to introduce the chlorine atom at the 7th position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and tuberculosis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazol-6-amine: Lacks the chlorine atom at the 7th position.

    7-Chloro-1,3-benzothiazol-6-amine: Lacks the methyl group at the 2nd position.

    2-Methyl-1,3-benzothiazol-6-amine: Lacks both the chlorine atom and the methyl group.

Uniqueness

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is unique due to the presence of both the chlorine atom at the 7th position and the methyl group at the 2nd position. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIJAXOJIAYKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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